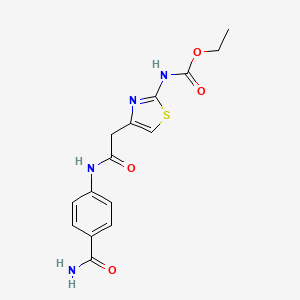

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring:

- A central thiazole ring substituted at the 2-position with an ethyl carbamate group.

- A 4-carbamoylphenyl moiety linked to the thiazole core via a 2-oxoethyl acetamide bridge.

This structure combines hydrogen-bonding motifs (carbamate and carbamoyl groups) with a heterocyclic thiazole scaffold, which is prevalent in bioactive molecules targeting enzymes, receptors, and kinases.

Properties

IUPAC Name |

ethyl N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-2-23-15(22)19-14-18-11(8-24-14)7-12(20)17-10-5-3-9(4-6-10)13(16)21/h3-6,8H,2,7H2,1H3,(H2,16,21)(H,17,20)(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVURNGCTRUSASO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have a wide range of biological activities. They are often used in the development of drugs with various therapeutic applications.

Mode of Action

Thiazole derivatives are known to interact with various biological targets to exert their effects. The exact interaction would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their wide range of biological activities. The exact pathways would depend on the specific targets of the compound.

Result of Action

Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities. The exact effects would depend on the specific targets and pathways affected by the compound.

Biological Activity

Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The compound features a thiazole ring, a carbamate group, and an amine linkage, which are crucial for its biological interactions. Its molecular formula is , with a molecular weight of 348.4 g/mol. The structural complexity of this compound suggests diverse interactions within biological systems, potentially influencing various pathways.

The mechanism of action for this compound involves interactions with specific molecular targets, particularly enzymes and receptors. The thiazole moiety can bind to active sites of enzymes, inhibiting their activity and thereby altering metabolic pathways.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways critical for cell proliferation and survival.

- Cell Signaling Interference : It may disrupt cellular signaling pathways, leading to altered gene expression and cellular responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Some studies have shown that thiazole derivatives can inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.

- Anti-inflammatory Effects : These compounds have been explored for their potential to reduce inflammation in various models.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces inflammation in animal models | |

| Enzyme inhibition | Inhibits specific enzyme activities |

Case Studies

Several studies have investigated the biological effects of thiazole derivatives that share structural similarities with this compound:

- Antitumor Activity : A study highlighted the potential of thiazole derivatives in enhancing the efficacy of existing chemotherapeutics by acting synergistically against cancer cells .

- High Throughput Screening : Another research effort employed high-throughput screening to identify small molecules that induce Oct3/4 expression, a marker associated with pluripotency in stem cells. Some derivatives showed promising results in modulating this expression .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have provided insights into how modifications can enhance biological activity, particularly in targeting antiapoptotic proteins like Bcl-2 .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Ethyl (4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is being investigated for its antimicrobial , anti-inflammatory , and anticancer properties. Its structural components allow it to interact with various biological targets, making it a candidate for drug development.

-

Biological Studies

- The compound is utilized in research to elucidate its effects on different biological pathways. Studies involving docking simulations and binding assays help in understanding how this compound interacts with enzymes and receptors, thereby influencing cellular processes.

-

Chemical Biology

- It serves as a tool compound in chemical biology to study the interactions between small molecules and biological macromolecules. This can provide insights into drug design and the development of therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study focusing on its antimicrobial properties demonstrated significant activity against various bacterial strains, suggesting its utility in developing new antibiotics.

- Research into its anti-inflammatory effects showed promise in reducing markers of inflammation in vitro, indicating potential therapeutic applications for inflammatory diseases.

- Clinical trials are underway to evaluate its efficacy in cancer therapy, particularly in targeting specific cancer cell lines resistant to conventional treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Substituent Diversity : The target compound’s 4-carbamoylphenyl group contrasts with bromophenyl (), pyridinyl (), and nitrophenyl () moieties in analogs. Carbamoyl groups may improve aqueous solubility compared to halogenated or nitro-substituted derivatives .

- Synthetic Complexity: The triazole-containing analog () requires multi-step coupling reactions (e.g., Click chemistry), whereas simpler derivatives (e.g., ) utilize direct condensation of aminothiazoles with esters. The target compound’s synthesis likely involves similar coupling strategies .

Physicochemical and Pharmacological Properties

While pharmacological data for the target compound are unavailable, trends from analogs suggest:

- Melting Points : Analogs with rigid substituents (e.g., triazoles in ) exhibit higher melting points (195–196°C), indicative of crystalline stability. The target compound’s carbamoyl group may similarly enhance intermolecular interactions .

Q & A

Q. What safety protocols are recommended given the lack of toxicity data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.